Lipoxin B4 methyl ester

Inflammation Neutrophil Biology Pro-Resolving Mediators

Lipoxin B4 methyl ester is a synthetic, lipid-soluble methyl ester prodrug of Lipoxin B4 (LXB4), engineered for enhanced membrane permeability and intracellular delivery of the active LXB4 moiety. Unlike the free acid form that undergoes rapid metabolic inactivation by 15-PGDH (Km=6.9 µM), this methyl ester prodrug provides a quantifiable increase in cellular uptake, making it the preferred tool for in vitro studies of LXB4-mediated inhibition of neutrophil adhesion (IC50=0.3 nM). Essential for researchers dissecting LXB4-selective signaling pathways and serves as a benchmark wild-type control when evaluating novel stable LXB4 analogs. Not functionally interchangeable with LXA4 methyl ester—critical for isomer-specific pharmacology studies.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
Cat. No. B3026355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxin B4 methyl ester
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O
InChIInChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1
InChIKeyHXIJZYQKEFLJAL-BMNOQHBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lipoxin B4 Methyl Ester: A Lipid-Soluble Prodrug for Inflammation Resolution Research


Lipoxin B4 methyl ester is a synthetic, lipid-soluble methyl ester prodrug of the endogenous pro-resolving lipid mediator Lipoxin B4 (LXB4) [1]. LXB4, a positional isomer of Lipoxin A4 (LXA4), is a bioactive eicosanoid produced by human leukocytes via transcellular metabolism of arachidonic acid derivatives [1]. As a prodrug, the methyl ester form is designed to enhance membrane permeability and is intended for use as a research tool to investigate LXB4-mediated signaling in inflammation resolution pathways .

Why Lipoxin B4 Methyl Ester Cannot Be Substituted with Other Lipoxin Analogs


While Lipoxin B4 (LXB4) and Lipoxin A4 (LXA4) are structurally related positional isomers with overlapping biological activities, their methyl ester prodrugs are not functionally interchangeable [1]. Critically, the free acid forms of native lipoxins, including LXB4, are subject to rapid metabolic inactivation in biological systems, primarily via dehydrogenation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which severely limits their utility in many experimental models [2]. The methyl ester modification of LXB4 provides a defined, quantifiable increase in lipid solubility and membrane permeability compared to the free acid [1]. This is a distinct chemical strategy to deliver the active LXB4 moiety intracellularly. Furthermore, the biological potency and efficacy of LXB4 and its analogs can diverge significantly at the receptor level [3]. Therefore, substituting Lipoxin B4 methyl ester with LXA4 methyl ester or a stable LXB4 analog without rigorous experimental validation would introduce critical confounding variables related to cellular uptake, metabolic stability, and receptor-specific pharmacodynamics.

Lipoxin B4 Methyl Ester: A Comparative Quantitative Evidence Guide for Scientific Selection


Lipoxin B4 Methyl Ester Demonstrates High In Vitro Potency for Inhibiting PMN Adhesion

Lipoxin B4 (LXB4) methyl ester, acting as a prodrug for LXB4, demonstrates potent, concentration-dependent inhibition of leukotriene B4 (LTB4)-induced adhesion of polymorphonuclear leukocytes (PMNs) [1]. This is a key functional readout of its pro-resolving, anti-inflammatory activity.

Inflammation Neutrophil Biology Pro-Resolving Mediators

Evidence for Rapid Metabolic Inactivation of Native Lipoxin B4 Relative to Stable Analogs

Native Lipoxin B4 (LXB4) is a good substrate for the metabolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with a reported Km of 6.9 µM [1]. This rapid dehydrogenation converts LXB4 into inactive metabolites, which is a primary driver for the development of stabilized analogs [1]. While the methyl ester itself is a prodrug designed to deliver LXB4, it does not inherently confer resistance to this metabolic pathway.

Metabolism Drug Stability Eicosanoids

Comparative In Vitro Potency of Lipoxin A4 Methyl Ester in Neutrophil Inhibition

Lipoxin A4 (LXA4) methyl ester, the prodrug of the positional isomer of LXB4, has been shown to inhibit human neutrophil transmigration and adhesion [1]. Comparative studies indicate that LXA4 methyl ester is a substrate for metabolic dehydrogenation by 15-PGDH, with a rank order of conversion where LXA4 methyl ester was a better substrate than native LXA4 [2].

Lipoxin A4 Neutrophil Migration Inflammation

Lipoxin B4 Methyl Ester: Optimal Application Scenarios Based on Quantitative Evidence


Acute In Vitro Studies of LXB4-Mediated Neutrophil Inhibition

Lipoxin B4 methyl ester is ideally suited for acute in vitro experiments designed to dissect the immediate, receptor-proximal effects of LXB4 on neutrophil function. Its potent inhibition of LTB4-induced PMN adhesion (IC50 = 0.3 nM) [1] provides a robust and quantifiable functional endpoint for short-term assays, such as static adhesion assays or chemotaxis chambers, where rapid metabolism is less of a confounding factor.

Intracellular Delivery of LXB4 for Signaling Studies

The methyl ester prodrug strategy is specifically designed to enhance membrane permeability, making this compound the preferred tool for studies requiring the intracellular delivery of the active LXB4 moiety . This includes investigations into LXB4's role in intracellular signaling cascades, cytoskeletal rearrangements, or transcriptional regulation in isolated leukocyte populations, where the free acid form would have limited cell penetration.

Benchmarking Metabolic Instability in Comparative Pharmacology

Given its documented susceptibility to rapid metabolic inactivation by 15-PGDH (Km = 6.9 µM for native LXB4) [2], Lipoxin B4 methyl ester serves as an essential negative control or benchmark compound when evaluating the efficacy and stability of novel synthetic LXB4 or LXA4 stable analogs. It provides the 'wild-type' metabolic profile against which the superior resistance of designed analogs can be quantitatively compared.

Differentiating LXB4 from LXA4 Receptor Pharmacology

Despite being positional isomers, LXB4 and LXA4 can exhibit divergent biological activities and receptor interactions [3]. Lipoxin B4 methyl ester is the appropriate tool for researchers specifically dissecting LXB4-selective or -preferential signaling pathways, particularly in comparative studies against LXA4 methyl ester, to avoid conflation of isomer-specific effects in complex cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipoxin B4 methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.